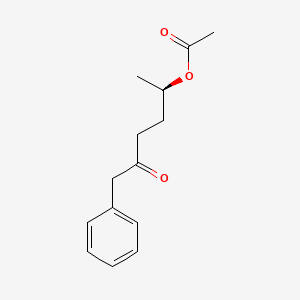

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- is a chiral organic compound with a unique structure that includes a hexanone backbone, an acetyloxy group, and a phenyl group

Preparation Methods

The synthesis of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- can be achieved through several routes. One common method involves the use of 2,5-hexanedione as a starting material. The compound can be synthesized via a biocatalytical approach, which offers high enantioselectivity (ee >99%) and involves the reduction of 2,5-hexanedione . Industrial production methods may include the oxidation of 2-hexanol or the Wacker-Hoechst process, which involves the direct oxidation of n-butene .

Chemical Reactions Analysis

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.

Industry: Used as a solvent and in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- can be compared with other similar compounds such as:

2-Hexanone: A simpler ketone with similar solvent properties but lacking the chiral and acetyloxy groups.

2,5-Hexanedione: A related compound used as a starting material in the synthesis of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-.

Methyl n-butyl ketone: Another ketone with similar industrial applications but different structural features

This compound’s unique structure, including its chiral center and functional groups, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.

Biological Activity

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-, also known as an acetyloxy derivative of 2-hexanone, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on neurotoxicity, genotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound can be categorized under the class of ketones with an acetoxy functional group. Its structural formula is represented as follows:

This structure is significant for understanding its reactivity and interaction with biological systems.

Neurotoxicity

Research has indicated that 2-hexanone and its metabolites exhibit neurotoxic properties. A study involving guinea pigs demonstrated that exposure to 2-hexanone resulted in decreased locomotor activity and altered pupillary responses over time. These effects were attributed to the compound's metabolites, such as 2-hexanol and 2,5-hexanedione, which influenced neurological functions negatively .

Table 1: Neurotoxic Effects of 2-Hexanone

| Study Reference | Exposure Method | Observed Effects |

|---|---|---|

| Allen et al. (1975) | Inhalation | Peripheral neuropathy, muscle weakness |

| Krasavage & O'Donoghue (1977) | Oral | Axonal swellings, muscle atrophy |

| Peters et al. (1981) | Inhalation | Behavioral alterations in offspring |

Genotoxicity

The genotoxic potential of 2-hexanone has been investigated in various studies. While some α-ketoenols have shown mutagenic effects in bacterial assays, evidence for the genotoxicity of 2-hexanone itself remains inconclusive. In vivo studies did not indicate mutagenicity or DNA adduct formation in animal models exposed to high doses of related compounds .

Table 2: Genotoxicity Studies on Related Compounds

| Compound | Study Reference | Findings |

|---|---|---|

| 2-Hexenal | NTP (2003) | No evidence of carcinogenicity |

| 2-Octenal | Stout et al. (2008) | No DNA damage observed |

| 2-Hexanone | CDC Toxicological Profile | No significant genotoxic effects reported |

Other Pharmacological Activities

In addition to neurotoxic and genotoxic effects, studies have explored the antioxidant properties of similar compounds. For instance, derivatives of hexanone have shown varying degrees of radical scavenging activity and inhibition of inflammatory pathways. Such activities suggest potential therapeutic applications but require further investigation to establish efficacy and safety profiles .

Case Study: Occupational Exposure

A notable case involved workers in a fabric finishing plant who experienced neurological impairments linked to chronic exposure to 2-hexanone. The study highlighted a correlation between exposure levels and the severity of neurological symptoms, including reduced body weight and electromyographic abnormalities .

Case Study: Animal Model Research

In animal models, repeated inhalation exposure to 2-hexanone resulted in significant muscle pathology characterized by neurogenic atrophy. These findings underscore the importance of understanding the long-term effects of exposure to this compound in occupational settings .

Properties

CAS No. |

820247-74-3 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

[(2R)-5-oxo-6-phenylhexan-2-yl] acetate |

InChI |

InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1 |

InChI Key |

JLIQXHRHUNDCLV-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)CC1=CC=CC=C1)OC(=O)C |

Canonical SMILES |

CC(CCC(=O)CC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.